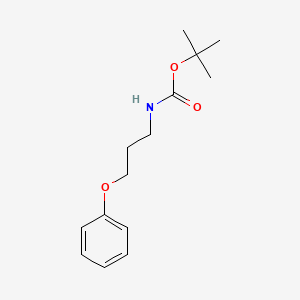

tert-Butyl (3-phenoxypropyl)carbamate

Description

Overview of its Significance in Chemical Synthesis

The primary significance of tert-Butyl (3-phenoxypropyl)carbamate in chemical synthesis lies in the strategic use of its tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of reaction conditions, particularly those that are basic or nucleophilic in nature. This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amine. masterorganicchemistry.com

The Boc group can be readily and cleanly removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine. This controlled deprotection is a cornerstone of modern synthetic organic chemistry, enabling the sequential construction of complex molecules with high precision. The presence of the phenoxypropyl moiety provides a scaffold that can be further elaborated or can be a key structural element in the final target molecule.

General methods for the synthesis of carbamates often involve the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. organic-chemistry.orgorgsyn.org For tert-butyl carbamates specifically, a common method involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Contextualization within Pharmaceutical and Agrochemical Research Intermediates

The structural motifs present in this compound are of considerable interest in the design and synthesis of biologically active compounds. As such, this compound serves as a valuable intermediate in both pharmaceutical and agrochemical research.

In the pharmaceutical industry, the development of new therapeutic agents often involves the synthesis of complex organic molecules. Carbamate-containing compounds are integral to many drug discovery programs. The use of protected intermediates like this compound allows for the systematic and efficient assembly of drug candidates. While specific examples for this exact compound are not extensively detailed in publicly available research, analogous structures are key components in the synthesis of a wide array of pharmaceuticals. For instance, other tert-butyl carbamate (B1207046) derivatives are crucial intermediates in the production of various drugs.

The field of agrochemical research also benefits from the use of such specialized intermediates. The development of new pesticides and herbicides requires the synthesis of molecules with specific biological activities and environmental profiles. The phenoxy group is a common feature in many agrochemicals, and the ability to introduce and modify amine functionalities is crucial for tuning the properties of the final product. The use of protected amines, as offered by this compound, is a standard strategy in the multi-step synthesis of these complex agrochemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-phenoxypropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-7-11-17-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXKYTXWEVBZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation Strategies for the Carbamate Derivative

Primary Synthetic Routes

The formation of the carbamate (B1207046) functional group is the cornerstone of the synthesis. This is typically achieved by reacting the primary amine, 3-phenoxypropan-1-amine (B1584369), with an electrophilic source of the tert-butoxycarbonyl group.

A predominant and direct method for the synthesis of tert-Butyl (3-phenoxypropyl)carbamate involves the acylation of the primary amine precursor, 3-phenoxypropan-1-amine, with tert-butyl chloroformate. This reaction is a standard procedure for introducing the Boc protecting group onto an amine. The synthesis of a structurally similar compound, tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate, is achieved through the reaction of tert-butyl chloroformate with the corresponding aniline (B41778) derivative. The core of this transformation is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, resulting in the formation of the carbamate and hydrochloric acid as a byproduct.

The general reaction can be summarized as follows:

Amine Precursor: 3-phenoxypropan-1-amine

Acylating Agent: tert-Butyl chloroformate

Product: this compound

Byproduct: Hydrochloric acid

This method is widely utilized due to the high reactivity of the chloroformate and the often-high yields obtained.

While the use of chloroformates is common, alternative protocols exist that may offer advantages in terms of safety, selectivity, or reaction conditions.

One of the most common alternatives involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O . This reagent is generally considered safer than tert-butyl chloroformate as it is less toxic and produces non-corrosive byproducts (tert-butanol and carbon dioxide). The reaction proceeds under similar, often milder, conditions and is a standard method for Boc-protection of amines. researchgate.net

Modern coupling reagents also provide a route to carbamates. For instance, the condensation of an amine with a carboxylic acid can be facilitated by reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with Hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net This approach is widely used in peptide synthesis and can be adapted for carbamate formation.

Finally, specialized N-tert-butoxycarbonylation reagents have been developed for chemoselective applications. One such example is tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP), which can selectively introduce the Boc group onto amines. rsc.org

| Method | Key Reagent(s) | Primary Intermediate | Advantages |

| Chloroformate Acylation | tert-Butyl chloroformate | N/A | High reactivity, often high yield |

| Dicarbonate Acylation | Di-tert-butyl dicarbonate | N/A | Safer reagent, milder conditions |

| Curtius Rearrangement | Sodium azide (B81097), Carboxylic acid | Isocyanate | Useful when amine is unavailable |

| Amide Coupling | EDCI, HOBt | Activated ester | Mild conditions, high selectivity |

| Specialized Reagents | BCMP | N/A | High chemoselectivity |

Advanced Catalytic Approaches in Carbamate Synthesis

The synthesis of carbamates, a crucial functional group in medicinal chemistry and organic synthesis, often involves the protection of amines. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions. Advanced catalytic approaches have been developed to improve the efficiency, selectivity, and environmental footprint of N-tert-butyloxycarbonylation reactions.

Ionic Liquid Catalysis for N-tert-Butyloxycarbonylation

Ionic liquids (ILs) have emerged as effective and environmentally benign catalysts for various organic transformations, including the N-tert-butyloxycarbonylation of amines. rsc.orgacs.org These compounds, which are salts with low melting points, can act as catalysts and solvents, often leading to cleaner reactions and simpler work-up procedures. rsc.org

A simple, rapid, and solvent-free protocol for the chemoselective N-tert-butyloxycarbonylation of amines utilizes a protic ionic liquid, imidazolium (B1220033) trifluoroacetate, as a catalyst. rsc.org This method involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 5–20 mol% of the ionic liquid. rsc.org The process is highly selective for the N-Boc protection of primary and secondary amines, with excellent yields and without the formation of common side products like isocyanates or urea (B33335). rsc.org A significant advantage of this strategy is its operational simplicity and the recyclability of the catalyst. rsc.org

The catalytic role of 1-alkyl-3-methylimidazolium based ionic liquids is attributed to the "electrophilic activation" of di-tert-butyl dicarbonate. acs.orgnih.gov This activation occurs through the formation of a bifurcated hydrogen bond between the C-2 hydrogen of the imidazolium cation and the Boc₂O. acs.orgnih.gov This interaction enhances the electrophilicity of the Boc₂O, facilitating the nucleophilic attack by the amine. The efficiency of this catalysis is significantly reduced when the C-2 hydrogen is absent, supporting this proposed mechanism. acs.orgnih.gov

The reaction conditions are typically mild, often proceeding at room temperature under neat (solvent-free) conditions. acs.org This method has been successfully applied to a wide range of substrates, including aliphatic, aromatic, and heteroaromatic amines, as well as amino alcohols and amino esters, without causing racemization at chiral centers. rsc.orgthieme-connect.com

Table 1: Protic Ionic Liquid Catalyzed N-tert-Butyloxycarbonylation of Amines rsc.org

| Entry | Amine Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 5 | 10 | 98 |

| 2 | 4-Chloroaniline | 5 | 15 | 96 |

| 3 | Benzylamine | 5 | 5 | 99 |

| 4 | (S)-(-)-1-Amino-2-propanol | 5 | 15 | 98 |

| 5 | L-Proline methyl ester | 5 | 10 | 99 |

Chemoselective Mono-N-Boc Protection Strategies

The selective protection of one amino group in a molecule containing multiple amines, such as a diamine, is a common challenge in organic synthesis. researchgate.net Mono-N-Boc protected diamines are valuable building blocks for the synthesis of pharmacologically important molecules and materials. researchgate.netsigmaaldrich.com A facile and cost-effective method for the mono-Boc protection of both symmetrical and unsymmetrical diamines has been developed. researchgate.net

This strategy relies on the differentiation of the two amine groups by converting one into its acid salt, thereby reducing its nucleophilicity. researchgate.netsciforum.net The procedure involves the sequential addition of one molar equivalent of hydrogen chloride (HCl) to the diamine in a solvent like aqueous methanol. researchgate.net This protonates one of the amino groups. Subsequently, one equivalent of di-tert-butyl dicarbonate (Boc₂O) is added, which selectively reacts with the remaining free, unprotonated amino group. researchgate.netscielo.org.mx After the reaction, neutralization with a base liberates the previously protonated amine, yielding the mono-Boc-protected product. researchgate.net

This methodology avoids the need for tedious chromatographic purification and is applicable on a multigram scale, providing high yields for various acyclic and cyclic diamines. researchgate.net Other HCl sources, such as trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), can also be employed in a one-pot procedure to achieve similar results. scielo.org.mx For instance, using Me₃SiCl as the HCl source, various 1,2- to 1,8-diamines have been successfully mono-protected with purities often exceeding 93%. scielo.org.mx

Table 2: Chemoselective Mono-N-Boc Protection of Symmetrical Diamines researchgate.net

| Entry | Diamine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethylenediamine | tert-Butyl (2-aminoethyl)carbamate | 87 |

| 2 | 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 85 |

| 3 | 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 82 |

| 4 | 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 65 |

| 5 | Piperazine | tert-Butyl piperazine-1-carboxylate | 75 |

Mechanistic Investigations of Chemical Transformations Involving the Carbamate Derivative

Amine Protecting Group Chemistry

In the realm of organic synthesis, the protection of amine functional groups is a critical strategy to prevent unwanted side reactions during the chemical modification of other parts of a molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under various conditions and its straightforward removal under mild acidic protocols. nih.gov The carbamate (B1207046) linkage in tert-butyl (3-phenoxypropyl)carbamate exemplifies this protective chemistry.

The formation of this compound typically involves the reaction of 3-phenoxypropan-1-amine (B1584369) with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) (Boc₂O). This reaction is a nucleophilic acyl substitution.

The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-phenoxypropan-1-amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This concerted step leads to the formation of an unstable tetrahedral intermediate. chemicalbook.com The intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and the tert-butoxide anion. The tert-butoxide anion is a strong base and deprotonates the now-protonated amine, regenerating a neutral catalyst (if used) and forming tert-butanol (B103910) as a byproduct. The release of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction, pushing it to completion. nih.gov

The reaction is often carried out in the presence of a mild base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine and facilitate the initial nucleophilic attack.

| Reagent | Role | Typical Conditions |

|---|---|---|

| 3-phenoxypropan-1-amine | Starting Material (Amine) | - |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc Group Donor | 1.0 - 1.5 equivalents |

| Triethylamine (TEA) or DIPEA | Base (Optional but common) | Dichloromethane (DCM) or Tetrahydrofuran (THF) solvent, 0°C to room temperature |

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism is predicated on the acid-lability of the tert-butyl group, which readily forms a stable tertiary carbocation.

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond of the tert-butyl group.

Following protonation, the molecule undergoes fragmentation. The C-O bond of the tert-butyl group cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates, releasing carbon dioxide and yielding the free 3-phenoxypropan-1-amine, which is subsequently protonated by the acid in the reaction medium to form an ammonium (B1175870) salt.

A key intermediate in the Boc deprotection pathway is the tert-butyl cation. This tertiary carbocation is relatively stable due to hyperconjugation. Once formed, the tert-butyl cation can undergo several potential subsequent reactions.

Deprotonation: The cation can lose a proton to form isobutylene, a gaseous byproduct that escapes from the reaction mixture, helping to drive the reaction to completion.

Reaction with Nucleophiles: The electrophilic tert-butyl cation can be trapped by any nucleophile present in the reaction mixture. This can include the solvent, the acid's counterion (e.g., trifluoroacetate), or nucleophilic functional groups on the substrate molecule itself. This can lead to the formation of unwanted side products through alkylation.

To prevent the unwanted alkylation of nucleophilic residues by the tert-butyl cation, scavenging agents are frequently added to the deprotection reaction mixture. These agents are nucleophiles that are more reactive towards the tert-butyl cation than the substrate or other sensitive functional groups.

Commonly used scavengers include anisole (B1667542), thioanisole, or triethylsilane. These molecules effectively trap the tert-butyl cation, preventing it from reacting elsewhere. For example, anisole can undergo Friedel-Crafts alkylation with the tert-butyl cation. Triethylsilane acts as a hydride donor, reducing the tert-butyl cation to isobutane. The choice of scavenger depends on the specific substrate and reaction conditions.

| Reagent/Scavenger | Role | Mechanism of Action |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Acid Catalyst | Protonates the carbamate, initiating cleavage. |

| Hydrochloric Acid (HCl) | Acid Catalyst | Protonates the carbamate, initiating cleavage. |

| Anisole | Cation Scavenger | Undergoes Friedel-Crafts alkylation with the tert-butyl cation. |

| Thioanisole | Cation Scavenger | Acts as a nucleophile to trap the tert-butyl cation. |

| Triethylsilane (TES) | Cation Scavenger | Reduces the tert-butyl cation via hydride transfer. |

Mechanism of Boc Deprotection

Exploration of Reaction Types

While the primary role of this compound in synthesis is as a protected form of 3-phenoxypropan-1-amine, its structure contains several functional groups that could potentially participate in other chemical transformations. These include the carbamate nitrogen, the aromatic phenyl ring, and the ether linkage.

The carbamate N-H bond, while generally not highly acidic, can be deprotonated under strongly basic conditions, and the resulting anion could be alkylated or acylated, although this is less common for Boc-protected amines. More significantly, once the Boc group is removed, the resulting primary amine is a versatile nucleophile. It can be used in a wide array of subsequent reactions, such as amide bond formation, alkylation, or condensation reactions to form imines or other nitrogen-containing heterocycles.

The phenoxy group's aromatic ring is susceptible to electrophilic aromatic substitution. Depending on the reaction conditions, electrophiles could be directed to the ortho and para positions relative to the ether oxygen. However, such reactions would need to be compatible with the acid-sensitive Boc group. Furthermore, under harsh conditions, the ether linkage itself could be cleaved, for instance, by strong acids like HBr or HI. Gold-catalyzed cyclization reactions have also been reported for some alkynyl O-tert-butylcarbamates, suggesting that with appropriate functionalization, intramolecular reactions are also a possibility. researchgate.net

Oxidation Reactions at Specific Functional Groups

The structural components of this compound—the Boc-protected amine, the alkyl propyl chain, and the phenyl ether—present multiple sites for potential oxidation, with the outcome dependent on the choice of oxidizing agent. The tert-butyloxycarbonyl (Boc) group is generally considered stable under many oxidative conditions but can be sensitive to certain reagents. researchgate.net For instance, while it is resistant to some oxidants, it is not stable under all oxidative conditions. total-synthesis.com

Oxidation can be directed at other parts of the molecule. The benzylic position of the phenoxy group is a potential site for oxidation, although the propyl chain lacks a benzylic proton directly adjacent to the phenyl ring. However, strong oxidizing agents can still effect changes. For example, chromium-catalyzed systems using tert-butyl hydroperoxide are known to be effective for benzylic oxidations. researchgate.net In the absence of a benzylic C-H bond, oxidation might target the aromatic ring itself or the alkyl chain, though this typically requires harsh conditions.

More controlled oxidations can be achieved at the alkyl chain if it contains other functional groups. For example, a hydroboration-oxidation sequence on related N-Boc protected aminoalkenes is a well-established method for introducing a hydroxyl group to yield amino alcohols. tandfonline.com In a different context, specific oxidation of N-Boc protected propargylic amines to N-Boc-ketimines has been accomplished using manganese dioxide. researchgate.net A powerful oxidation system using sodium chlorite, bleach, and catalytic TEMPO has been used to convert a Boc-protected amino alcohol into the corresponding carboxylic acid. nih.gov

Table 1: Potential Oxidation Reactions and Reagents

| Reagent/Condition | Target Functional Group | Potential Product | Reference |

|---|---|---|---|

| DDQ | Boc Group | Potential overoxidation/cleavage | total-synthesis.com |

| MnO₂ | Propargylic Amine (analogue) | N-Boc-ketimine | researchgate.net |

| Hydroboration-Oxidation | Alkene (analogue) | Alcohol | tandfonline.com |

| TEMPO/NaOCl/NaClO₂ | Alcohol (analogue) | Carboxylic Acid | nih.gov |

| CrO₃/t-BuOOH | Benzylic C-H (analogue) | Ketone | researchgate.net |

Reduction Reactions to Corresponding Amine or Alcohol Derivatives

The carbamate functional group in this compound can undergo reduction through different mechanistic pathways, yielding either the corresponding N-methyl amine or leading to cleavage to form an alcohol. The choice of reducing agent is critical in determining the reaction's outcome.

Powerful, non-selective hydride reagents like Lithium aluminum hydride (LAH) are known to reduce carbamates. stackexchange.com The reduction of a carbamate with LAH can cleave the ester-like C-O bond, resulting in the formation of the corresponding amine and an alcohol derived from the carbonate portion. stackexchange.com Specifically, Boc-protected amino acid esters can be reduced to primary alcohols with LAH while the Boc group remains intact, highlighting the relative reactivity of different functional groups within a molecule. chemicalforums.com

Conversely, specific catalytic systems have been developed for the selective reduction of the carbamate's carbonyl group without cleaving the C-O bond. A notable example is the magnesium-catalyzed reduction of N-Boc protected amines using reagents like HBpin. organic-chemistry.org This method effectively converts the N-Boc group into an N-methyl group, transforming the carbamate into the corresponding N-methyl amine. organic-chemistry.orgnih.gov This makes the Boc group a useful precursor for N-methylation in synthetic planning. organic-chemistry.org Similarly, selective reductions of N-Boc-protected amides to amines have been achieved using Red-Al, carefully avoiding overreduction byproducts. researchgate.net

Table 2: Reduction of Carbamates with Various Reagents

| Reducing Agent | Product Type | Description | Reference(s) |

|---|---|---|---|

| MgBu₂ / HBpin | N-Methyl Amine | Catalytic reduction of the N-Boc group to an N-methyl group. | organic-chemistry.org, nih.gov |

| LiAlH₄ (LAH) | Amine / Alcohol | Can cleave the carbamate to yield the parent amine and an alcohol. | stackexchange.com |

| Red-Al | Amine (from amide) | Selective reduction of a secondary amide in the presence of an N-Boc group. | researchgate.net |

Nucleophilic Substitution Reactions

SN1 Mechanisms in tert-Butyl Systems

The tert-butyl group of the carbamate is susceptible to nucleophilic substitution via a unimolecular (SN1) mechanism, particularly under acidic conditions. This reaction pathway is fundamental to the use of the Boc group as a protecting group for amines, as its removal is typically achieved through acid-catalyzed cleavage. masterorganicchemistry.com

The SN1 mechanism proceeds in a stepwise fashion. pressbooks.pub The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This protonation makes the carbamate a better leaving group. The subsequent and rate-determining step is the unimolecular dissociation of the protonated carbamate. libretexts.org This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comrsc.org The stability of the tert-butyl cation is a key driving force for this pathway. pressbooks.pub

Table 3: Stepwise SN1 Deprotection of the Boc Group

Palladium-Catalyzed Amidation and Cross-Coupling Reactions

The this compound molecule is compatible with various palladium-catalyzed reactions, which are powerful tools for forming carbon-nitrogen and carbon-carbon bonds. The carbamate group itself can participate in or be stable under these conditions, depending on the specific reaction.

In palladium-catalyzed amidation reactions, the N-H bond of a carbamate can act as a nucleophile. Research has demonstrated the palladium-catalyzed cross-coupling of tert-butyl carbamate with aryl halides to form N-aryl carbamates. researchgate.netresearchgate.net This transformation is a variant of the Buchwald-Hartwig amination.

More broadly, the Boc-protecting group is often stable under the conditions required for other palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov This allows for the modification of other parts of the molecule, for instance, the phenoxy ring, without disturbing the protected amine. The carbamate functional group is generally well-tolerated in such transformations. nih.gov

Furthermore, an efficient one-pot method for synthesizing various aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, which generates an aryl isocyanate in situ. nih.gov This intermediate is then trapped by an alcohol to form the desired carbamate. organic-chemistry.orgmit.eduacs.org This methodology underscores the utility of palladium catalysis in the synthesis of complex carbamates and demonstrates the compatibility of the carbamate moiety with these catalytic cycles. nih.gov

Table 4: Palladium-Catalyzed Reactions Involving Carbamates

| Reaction Type | Role of Carbamate | Description | Reference(s) |

|---|---|---|---|

| Buchwald-Hartwig Amidation | Nucleophile | The N-H of tert-butyl carbamate couples with aryl halides to form N-aryl carbamates. | researchgate.net, researchgate.net |

| General Cross-Coupling | Tolerated Group | The Boc-carbamate group is stable under conditions for reactions like Suzuki coupling, allowing modification elsewhere in the molecule. | nih.gov |

| Carbamate Synthesis | Product | Pd-catalyzed reaction of aryl halides, sodium cyanate, and an alcohol produces N-aryl carbamates. | organic-chemistry.org, nih.gov |

Applications in Advanced Organic Synthesis and Molecular Construction

Strategic Utility as an Amine Protecting Group

The tert-butyloxycarbonyl (Boc) moiety is one of the most widely utilized amine protecting groups in organic synthesis. masterorganicchemistry.com Its popularity stems from its ease of installation, general stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. masterorganicchemistry.comnih.gov The Boc group is inert towards most basic and nucleophilic reagents as well as catalytic hydrogenation, making it a reliable choice for complex synthetic pathways. nih.govsemanticscholar.org

In multi-step syntheses, the ability to selectively protect one functional group while reactions are carried out on another is paramount. The Boc group in tert-Butyl (3-phenoxypropyl)carbamate provides this crucial selectivity. For instance, in the synthesis of novel pyrone-based biofilm inhibitors, various substituted phenol (B47542) derivatives were O-alkylated with tert-butyl (3-bromopropyl)carbamate to yield a series of this compound analogs. acs.org The Boc-protected amine remained completely intact under the basic conditions (K₂CO₃ in DMF) required for the ether synthesis, demonstrating its utility in selectively masking the amine's nucleophilicity while another part of the molecule undergoes transformation. acs.org This stability allows for a wide range of modifications to other parts of a molecule without affecting the protected amine, which can be deprotected at a later, strategic point in the synthetic sequence. nih.gov

Orthogonal protection strategies involve the use of multiple protecting groups in a single molecule, where each group can be removed under distinct conditions without affecting the others. iris-biotech.de This approach is fundamental to the synthesis of complex molecules like peptides and natural products. The Boc group is a key component of such strategies due to its acid lability. wikipedia.org It can be selectively cleaved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane. iris-biotech.deorganic-chemistry.org

This makes the Boc group in this compound orthogonal to other common amine protecting groups such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. masterorganicchemistry.comiris-biotech.de For example, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with a base like piperidine (B6355638) while the Boc group remains, and vice versa. iris-biotech.de This orthogonality allows for precise, stepwise construction of complex molecular architectures.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) wikipedia.orgorganic-chemistry.org | Stable to base, hydrogenation masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) masterorganicchemistry.com | Stable to acid, hydrogenation |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to mild acid and base |

Building Block for Complex Molecular Architectures

Beyond its role in amine protection, the entire structure of this compound and its derivatives can be utilized as a prefabricated building block, providing a propyl chain with a terminal phenoxy group and a latent amino group for incorporation into larger molecules.

The latent reactivity of the protected amine makes this compound an excellent precursor for building heterocyclic structures. After the desired molecular framework has been assembled, the Boc group can be removed to unmask the primary amine. This newly freed amine can then participate in cyclization reactions to form heterocyclic rings. A clear application of this strategy was demonstrated in the synthesis of novel α-pyrone derivatives. acs.org In this process, this compound intermediates were first synthesized. acs.org The Boc group was then removed using trifluoroacetic acid, and the resulting free amine was reacted with an acid chloride attached to an α-pyrone scaffold to form a final amide product. acs.org This final step effectively incorporates the 3-phenoxypropylamine unit into a larger, heterocyclic system.

The utility of this compound as a versatile building block is prominently featured in its role as an intermediate in the synthesis of potential therapeutic agents. bicbiotech.com A significant example is its use in the development of novel biofilm inhibitors designed to combat drug-resistant strains of Candida albicans. acs.org

In this research, a library of compounds was created by first synthesizing a range of this compound derivatives, where the phenoxy ring was substituted with various functional groups. acs.org These compounds served as key intermediates that were subsequently deprotected and coupled with a 2-oxo-2H-pyran-3-carbonyl chloride scaffold. acs.org The resulting final products were evaluated for their biological activity, and several compounds demonstrated significant, dose-dependent inhibition of C. albicans biofilm formation. acs.org This work underscores the value of this compound as a foundational element for generating libraries of new chemical entities for drug discovery.

| Step | Reaction | Role of Carbamate (B1207046) Intermediate |

|---|---|---|

| 1 | O-alkylation of various phenols with tert-butyl (3-bromopropyl)carbamate. | Formation of diverse this compound derivatives. |

| 2 | Deprotection of the Boc group using TFA. | Unmasking the primary amine to yield a reactive intermediate. |

| 3 | Amide bond formation with an α-pyrone acid chloride. | Incorporation of the 3-phenoxypropylamine moiety into the final bioactive compound. |

Applications in Peptide Coupling and Amino Acid Derivative Synthesis

While direct applications of this compound as a coupling reagent in standard peptide synthesis are not extensively documented, its structural motifs are relevant to the synthesis of modified amino acid derivatives and peptide mimetics. The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, serving as a crucial protecting group for amines. ontosight.ai This section will explore the role of similar carbamate structures in the synthesis of specialized amino acid derivatives and their subsequent incorporation into peptide chains.

The synthesis of non-standard amino acid derivatives is a vital area of research for developing peptides with enhanced stability, conformational rigidity, or novel biological activities. Carbamate-protected building blocks are fundamental to this process. For instance, the synthesis of novel Cα-tetrasubstituted α-amino acids often employs Boc or similar carbamate protecting groups for the amine functionality, while the carboxylic acid is protected as a tert-butyl ester. mdpi.com This orthogonal protection strategy allows for selective deprotection and subsequent peptide coupling.

In a related context, research into tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives showcases the use of a carbamate-protected amine in conjunction with amide bond formation. nih.gov In this synthesis, tert-butyl (2-aminophenyl)carbamate is coupled with various carboxylic acids using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This demonstrates a common strategy where a carbamate-protected amino-functionalized scaffold is used to build more complex molecules through amide bond formation, a reaction analogous to peptide coupling.

The table below summarizes representative coupling reactions involving carbamate-protected amines, illustrating the conditions and reagents typically employed in processes related to peptide and amino acid derivative synthesis.

| Reactant 1 | Reactant 2 | Coupling Reagents | Base | Product | Yield | Reference |

| tert-butyl (2-aminophenyl)carbamate | Substituted Benzoic Acids | EDCI, HOBt | DIPEA | tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives | Moderate to Good | nih.gov |

| N-Boc-D-serine | Benzylamine | Isobutyl chloroformate | N-methylmorpholine (NMM) | (R)-[1-(hydroxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Not specified | google.com |

This table is illustrative of general methods in the field and does not directly involve this compound, but demonstrates the principles of coupling with Boc-protected precursors.

Furthermore, the development of ionic liquids from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) has been explored for dipeptide synthesis. nih.gov These protected amino acid ionic liquids can act as starting materials, and their coupling with other amino acids has been successfully achieved using various coupling reagents, demonstrating another innovative application of Boc-protected amino acid derivatives in peptide synthesis. nih.gov

Derivatization and Structural Modification Studies of the Carbamate Derivative

Synthesis of Analogous Carbamate (B1207046) Compounds

The synthesis of analogous carbamate compounds from tert-butyl (3-phenoxypropyl)carbamate is a primary focus of its derivatization chemistry. These syntheses involve strategic modifications at three key positions: the phenoxypropyl chain, the aromatic phenyl ring, and the introduction of new functional groups.

The phenoxypropyl portion of the molecule offers several sites for structural alteration. Modifications can include changing the length of the alkyl chain, introducing substituents on the chain, or altering the ether linkage. A key synthetic intermediate that facilitates these modifications is tert-butyl (3-bromopropyl)carbamate. This compound allows for the facile introduction of various phenoxy groups through nucleophilic substitution with substituted phenols.

Furthermore, the propyl chain itself can be modified. For instance, the introduction of a carbonyl group leads to compounds like tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. nih.gov Similarly, structural analogues where the propyl group is directly attached to a phenyl ring bearing a hydroxyl group, such as tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate, have been synthesized. These modifications alter the polarity, conformation, and potential hydrogen bonding capabilities of the molecule.

| Derivative Name | Modification | Synthetic Precursor |

|---|---|---|

| tert-Butyl (3-bromopropyl)carbamate | Replacement of phenoxy with bromo | N/A (Intermediate) |

| tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate | Introduction of an oxo group on the propyl chain | Related amino-phenylpropanal |

| tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | Hydroxylated propyl group attached to the phenyl ring | 3-(3-hydroxypropyl)aniline |

The aromatic phenyl ring is a prime target for substitution to modulate the electronic and steric properties of the molecule. By starting with appropriately substituted phenols, a wide array of derivatives can be synthesized. Common substitutions include the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, or para positions of the phenyl ring.

For example, the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives showcases a strategy where various substituted carboxylic acids are coupled to a core structure, demonstrating the feasibility of incorporating diverse functionalities onto the phenyl ring system. nih.govresearchgate.net This approach can be adapted to the synthesis of this compound analogues by using substituted phenols in the initial ether synthesis step. These modifications can significantly influence the compound's lipophilicity and interactions with biological targets.

| Substituent | Position | Potential Derivative Name |

|---|---|---|

| Chloro (Cl) | para (4-) | tert-Butyl (3-(4-chlorophenoxy)propyl)carbamate |

| Methyl (CH₃) | ortho (2-) | tert-Butyl (3-(2-methylphenoxy)propyl)carbamate |

| Nitro (NO₂) | meta (3-) | tert-Butyl (3-(3-nitrophenoxy)propyl)carbamate |

| Methoxy (OCH₃) | para (4-) | tert-Butyl (3-(4-methoxyphenoxy)propyl)carbamate |

The introduction of diverse and reactive functional groups is a key strategy for creating derivatives for further chemical transformations, such as bioconjugation or the synthesis of more complex molecules. The tert-butyl carbamate structure can be functionalized with groups like azides, hydroxyls, and oxo moieties.

Azide (B81097) Group: The azide functional group can be introduced to form compounds like tert-butyl (3-azidopropyl)carbamate. broadpharm.com This derivative is particularly useful as it can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for linking the molecule to other chemical entities. researchgate.net

Hydroxyl Group: A hydroxyl group can be incorporated, for example, by synthesizing analogues like tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate. Hydroxyl groups can serve as handles for further derivatization, such as esterification or etherification, and can also modulate the compound's solubility. nih.gov

Oxo Group: The introduction of a ketone functionality, as seen in tert-butyl N-(3-oxo-1-phenylpropyl)carbamate, provides a reactive site for nucleophilic addition or condensation reactions, enabling the synthesis of a new family of derivatives. nih.gov

| Functional Group | Example Derivative | Potential Application |

|---|---|---|

| Azide (-N₃) | tert-Butyl (3-azidopropyl)carbamate | Click chemistry, bioconjugation |

| Hydroxyl (-OH) | tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | Further derivatization (esters, ethers), improved solubility |

| Oxo (=O) | tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate | Nucleophilic addition, synthesis of imines/hydrazones |

Formation of Multi-functionalized and Unsymmetrical Urea (B33335)/Thiourea (B124793) Derivatives

The carbamate group can serve as a precursor for the synthesis of urea and thiourea derivatives. A common synthetic route involves the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield the primary amine, 3-phenoxypropylamine. This amine can then be reacted with a variety of isocyanates or isothiocyanates to form unsymmetrical ureas and thioureas, respectively. This method allows for the introduction of a second, different substituent on the other side of the urea or thiourea functionality, leading to multi-functionalized and unsymmetrical products. mdpi.comnih.gov

The synthesis of unsymmetrical ureas can be achieved cleanly and irreversibly by reacting the amine with isopropenyl carbamates. nih.gov Another approach involves the generation of an isocyanate intermediate from the primary amine (after deprotection) and a CO₂ source, which is then trapped by another amine to form the urea. nih.govresearchgate.net Similarly, unsymmetrical thioureas can be prepared by reacting the amine with an appropriate isothiocyanate or by a multi-step process involving dithiocarbamate (B8719985) intermediates. google.comresearchgate.net These urea and thiourea derivatives often exhibit distinct chemical properties and biological activities compared to the parent carbamate.

Exploration of Cyclization Reactions and Annulation Pathways

The N-Boc protected propyl chain in this compound and its analogues is a suitable substrate for exploring various cyclization and annulation reactions to form heterocyclic structures. The Boc group is instrumental in these transformations, influencing the reactivity and stereochemical outcome of the cyclization.

For instance, intramolecular cyclization of N-Boc protected haloalkyl-substituted α-amino esters has been shown to proceed via memory of chirality to produce proline derivatives. researchgate.net While the parent compound lacks the α-ester, similar strategies could be envisioned by introducing appropriate functional groups. Furthermore, intramolecular nucleophilic addition of carbanions generated from N-Boc protected amines to arynes has been used to synthesize benzazepines. researchgate.net Another powerful method is the base-mediated 5-exo-dig cyclization of N-Boc-N-propargylenamines, which provides an efficient route to multi-substituted pyrroles. semanticscholar.org These examples from related systems highlight the potential of using the this compound scaffold to access a variety of nitrogen-containing heterocyclic systems, such as pyrrolidines and piperidines, through carefully designed annulation pathways.

Computational and Theoretical Chemistry Studies of Carbamate Systems

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-Butyl (3-phenoxypropyl)carbamate, DFT calculations would typically be performed to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p)) to achieve a balance between accuracy and computational cost. These calculations provide the foundation for more detailed analyses of the molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenoxy group and the carbamate (B1207046) linkage, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electron density, influencing the molecule's susceptibility to nucleophilic attack. The spatial distribution of these orbitals provides a visual representation of the molecule's reactive sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com A larger gap indicates higher kinetic stability and lower chemical reactivity.

Calculations for this compound would provide specific energy values for the HOMO, LUMO, and the resulting energy gap. These values can be used to compare its reactivity with other related carbamate compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, a MEPS analysis would likely show negative potential around the oxygen atoms of the carbamate and phenoxy groups, highlighting their role as hydrogen bond acceptors and sites for interaction with electrophiles. Positive potential would be expected around the N-H group of the carbamate, indicating its potential as a hydrogen bond donor.

Conformational Studies and Energetics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as those in the propyl chain and around the carbamate group. The energy of each conformation is calculated to identify the low-energy, stable conformers. These studies can reveal the preferred shape of the molecule in different environments, which is crucial for understanding its interactions with biological targets. The relative energies of different conformers can provide insights into the flexibility of the molecule and the barriers to conformational change.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Extended chain conformation |

| 2 | 1.25 | Folded conformation with interaction between phenoxy and carbamate groups |

| 3 | 2.50 | Alternative extended conformation |

Advanced Spectroscopic Characterization Methodologies in Carbamate Research

Solid-State Structural Elucidation

The analysis of a compound in its solid state can reveal detailed information about its three-dimensional arrangement, crystal packing, and non-covalent interactions.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing data on bond lengths, bond angles, and absolute configuration. This technique is contingent upon the ability to grow a high-quality single crystal from the compound of interest.

For tert-Butyl (3-phenoxypropyl)carbamate, no single-crystal X-ray diffraction data has been reported in the scientific literature. Research describing its synthesis identifies the compound as a colorless oil at room temperature. nih.govacs.org As the SCXRD technique requires a solid, crystalline sample, this analysis is not applicable to the compound in its liquid state. To date, no successful crystallization of this compound has been described that would permit its analysis by this method.

Solution-State Structural Analysis

Spectroscopic analysis of compounds in solution provides critical information regarding their covalent structure, connectivity, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of a compound's connectivity.

For this compound, ¹H NMR data has been reported, confirming its molecular structure. nih.gov The spectrum was recorded on a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) and reveal the distinct electronic environments of the protons in the molecule.

The detailed assignments of the proton signals are presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.30–7.27 | m | 2H | - | Ar-H (ortho) |

| 6.95 | t | 1H | 7.3 | Ar-H (para) |

| 6.91–6.87 | m | 2H | - | Ar-H (meta) |

| 4.77 | s | 1H | - | NH |

| 4.02 | t | 2H | 6.0 | O-CH₂ -CH₂ |

| 3.33 | d | 2H | 6.5 | CH₂-NH |

| 1.98 | t | 2H | 6.3 | O-CH₂-CH₂ |

| 1.44 | s | 9H | - | C(CH₃ )₃ |

| m = multiplet, t = triplet, d = doublet, s = singlet |

While the use of ¹³C NMR spectroscopy for characterization is mentioned in the synthetic procedure for this compound, the specific spectral data containing the chemical shifts for each carbon atom has not been published in the reviewed literature. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This precision allows for the confident confirmation of a compound's molecular formula.

Experimental HRMS data for this compound has been obtained using an Agilent 6530 Accurate Mass Q-TOF LC/MS spectrometer, although the specific measured mass values are not detailed in the primary literature. acs.org The theoretical exact mass can be calculated from its molecular formula to provide a reference for such analysis.

| Compound Name | Molecular Formula | Calculated Exact Mass (Monoisotopic) |

| This compound | C₁₅H₂₃NO₃ | 265.1678 u |

The analysis of fragmentation patterns in mass spectrometry provides further structural confirmation. For this compound, characteristic fragmentation would be expected to include:

Loss of the tert-butyl group: A fragmentation resulting in a [M - 57] ion, corresponding to the loss of C₄H₉.

Loss of isobutene: A common pathway for Boc-protected amines, leading to a [M - 56] ion.

Cleavage of the ether bond: Scission at the C-O ether linkage, generating fragments corresponding to the phenoxy group and the carbamate-propyl chain.

McLafferty rearrangement: A potential rearrangement involving the carbamate (B1207046) carbonyl group.

Vibrational and Electronic Spectroscopy

These spectroscopic methods probe the vibrational and electronic energy levels of a molecule, offering insights into its functional groups and bonding characteristics.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an effective tool for identifying their presence in a molecule.

Despite its utility for identifying key functional groups such as the N-H bond, the C=O of the carbamate, and the C-O-C ether linkage, the experimental Infrared (IR) spectrum for this compound has not been reported in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

In the case of this compound, the primary chromophores are the phenoxy group (a benzene (B151609) ring attached to an oxygen atom) and the carbamate functional group (-NHCOO-). The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with these two structural features.

The absorption of UV radiation in organic molecules is generally restricted to functional groups that contain valence electrons with low excitation energies. shu.ac.uk The electronic transitions can involve π, σ, and non-bonding (n) electrons. shu.ac.uk For this compound, the most significant transitions are the π → π* and n → π* transitions. libretexts.orgyoutube.com

The benzene ring of the phenoxy group contains a conjugated π-electron system. This system gives rise to intense absorption bands corresponding to π → π* transitions. shimadzu.com Typically, benzene and its simple derivatives exhibit a strong absorption band at shorter wavelengths and a weaker, more structured band at longer wavelengths. shimadzu.com For the phenoxy group in this carbamate, these transitions are expected to result in absorption maxima in the UV region.

The carbamate moiety also contributes to the UV-Vis spectrum. The carbonyl group (C=O) within the carbamate structure contains both π electrons and non-bonding (n) electrons on the oxygen atom. This allows for two types of electronic transitions: a π → π* transition and an n → π* transition. masterorganicchemistry.com The n → π* transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths compared to the π → π* transitions. shu.ac.ukmasterorganicchemistry.com

Based on the analysis of its chromophoric groups and data from analogous compounds, the UV-Vis spectrum of this compound is predicted to exhibit the following electronic transitions:

π → π Transitions:* These are expected to be the most intense absorptions and are primarily associated with the π-electron system of the phenoxy group. These transitions typically occur at shorter wavelengths in the UV spectrum.

n → π Transitions:* These transitions are associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbamate group being promoted to an anti-bonding π* orbital of the carbonyl group. These are generally weaker and appear at longer wavelengths compared to the π → π* transitions.

The following interactive data table summarizes the anticipated electronic transitions and their estimated absorption maxima for this compound, based on theoretical principles and data from related compounds.

| Electronic Transition | Associated Chromophore | Estimated λmax (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Phenoxy group | ~ 270 - 280 | High |

| n → π | Carbamate group (C=O) | > 280 | Low |

Conclusion and Future Directions in Research on Tert Butyl 3 Phenoxypropyl Carbamate

Summary of Key Research Contributions

Research surrounding tert-butyl (3-phenoxypropyl)carbamate and its analogs has primarily focused on their synthesis and potential biological applications. A significant contribution has been the development of synthetic methodologies to access this class of compounds. One key approach involves the O-alkylation of various phenol (B47542) derivatives with tert-butyl (3-bromopropyl)carbamate. acs.org This method has been instrumental in creating a library of substituted tert-butyl (phenoxypropyl)carbamate derivatives, allowing for the exploration of structure-activity relationships. acs.org

The tert-butoxycarbonyl (Boc) group, a prominent feature of the title compound, is a widely utilized protecting group in organic synthesis. Its role is to temporarily block the reactivity of the amine group, enabling selective transformations at other parts of a molecule. orgsyn.org The stability of the Boc group under many reaction conditions, coupled with its straightforward removal under acidic conditions, has made it an invaluable tool in multi-step synthetic sequences. acs.orgbroadpharm.com

In the context of medicinal chemistry, carbamates, in general, are recognized for their diverse biological activities. While specific research on the bioactivity of this compound is not extensively documented in publicly available literature, studies on structurally similar compounds suggest potential applications. For instance, certain carbamate (B1207046) derivatives have been investigated for their insecticidal properties. ontosight.ai Furthermore, a series of novel α-pyrone derivatives incorporating a substituted phenoxypropyl moiety, derived from intermediates like this compound, have demonstrated significant activity in inhibiting the biofilm formation of drug-resistant Candida albicans. acs.org This highlights the potential of the phenoxypropyl carbamate scaffold as a template for developing new antifungal agents.

Unaddressed Challenges and Open Questions in the Field

Despite the synthetic accessibility of this compound and its derivatives, several challenges and unanswered questions remain. A primary limitation is the lack of comprehensive studies on the specific biological activities and potential therapeutic applications of the title compound itself. While research on related structures provides valuable insights, direct investigation into the pharmacological profile of this compound is needed to ascertain its potential.

The exploration of more environmentally benign and efficient synthetic routes for carbamates is an ongoing challenge in organic chemistry. acs.orgnih.gov While traditional methods often rely on hazardous reagents like phosgene (B1210022) or isocyanates, modern approaches are increasingly focused on the use of carbon dioxide as a C1 source. acs.orgnih.gov The development of catalytic systems that can efficiently incorporate CO2 into the synthesis of compounds like this compound under mild conditions remains an important research goal.

Another open question pertains to the metabolic fate and toxicological profile of this compound. A thorough understanding of how this compound is processed in biological systems and its potential for off-target effects is crucial for any future development in medicinal chemistry or materials science. Furthermore, the precise mechanism of action for the antifungal activity observed in related phenoxypropyl carbamate derivatives is yet to be fully elucidated. acs.org Identifying the specific molecular targets and pathways involved would be a significant step forward in optimizing their therapeutic potential.

Emerging Synthetic Strategies and Methodological Advancements

The field of carbamate synthesis is continually evolving, with a strong emphasis on developing greener and more efficient methodologies. One of the most promising emerging strategies is the direct utilization of carbon dioxide (CO2) as a renewable and non-toxic carbonyl source. acs.orgnih.gov This approach avoids the use of hazardous reagents like phosgene and its derivatives. researchgate.net Recent research has focused on the development of novel catalyst systems, including metal-based and organocatalysts, to facilitate the coupling of amines, CO2, and alkylating agents to form carbamates under increasingly mild conditions. acs.orgnih.gov

Flow chemistry is another methodological advancement that holds significant promise for the synthesis of carbamates. Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of carbamates in flow systems can allow for the safe in-situ generation and immediate use of reactive intermediates, minimizing the risks associated with their handling and storage.

Enzymatic and biocatalytic methods are also emerging as powerful tools for the synthesis of organic compounds, including carbamates. The use of enzymes can offer high levels of selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often in aqueous media. While the application of biocatalysis to the synthesis of this compound has not been specifically reported, the broader development of enzymatic C-N bond formation reactions could provide a future avenue for its synthesis.

Prospective Applications in Chemical Synthesis and Materials Science

The versatile structure of this compound makes it a promising building block for various applications in both chemical synthesis and materials science. In organic synthesis, its primary role is as a bifunctional linker. The Boc-protected amine allows for the introduction of a phenoxypropyl moiety into a target molecule, with the amine functionality being revealed at a later stage for further elaboration. nih.govmedchemexpress.com This makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional organic materials. For example, the phenoxypropyl group can be incorporated into larger scaffolds to modulate properties such as lipophilicity and conformational flexibility.

In materials science, the incorporation of the phenoxypropyl carbamate unit into polymer backbones or as a side chain could impart desirable properties. The phenoxy group can enhance thermal stability and solubility in organic solvents, while the carbamate linkage can participate in hydrogen bonding, influencing the mechanical properties of the material. There is potential for the use of such compounds in the development of novel coatings, adhesives, and engineering plastics. The tert-butyl group, known for its steric bulk, can also influence the morphology and packing of polymeric materials. mdpi.com

Furthermore, the ability to deprotect the amine group opens up possibilities for post-polymerization modification. This would allow for the covalent attachment of other functional groups, such as cross-linking agents, fluorescent dyes, or bioactive molecules, to create functional materials with tailored properties for applications in areas like drug delivery, sensors, and smart materials.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Carbamates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| tert-Butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | 249.30 | 1.9 |

| (E)-(3-Phenoxyphenyl)methylideneamino) N-tert-butylcarbamate | C18H20N2O4 | 328.37 | Not Available |

Table 2: Spectroscopic Data for a Related Compound: tert-butyl(2-aminophenyl)carbamate

| Spectroscopic Technique | Observed Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ = 9.25 (s, 1H), 8.00 (d, 1H, J = 1.06 Hz); 7.40 (dd, 1H, J = 6.80, 2.14 Hz); 6.79 (dd, 1H, J = 6.76, 2.14 Hz), 6.30 (s, 2H, NH₂), 1.38 (s, 9H, 3CH₃) ppm |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 152.5, 141.5, 125.5, 125.1, 122.8, 118.9, 114.5, 79.5, 28.4 ppm |

| IR (KBr) | ν = 3355.7, 3100.4, 1685.3, 1642.2 cm⁻¹ |

| MS (ESI+) | m/z = 209.15 ([M + H]⁺) |

Note: Spectroscopic data for the exact title compound is not available. The data presented is for a related carbamate to illustrate typical spectral features. nih.gov

Q & A

Q. (Basic)

- Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Handling Precautions : Use desiccators for weighing and gloveboxes for hygroscopic-sensitive reactions .

- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis (e.g., free amine formation) .

What analytical techniques are prioritized for characterizing this compound and confirming structural integrity?

Q. (Basic)

- 1H/13C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and phenoxypropyl aromatic signals (δ 6.8–7.4 ppm) .

- HPLC-MS : Confirm molecular ion peak ([M+H]+ = 252.16) and purity (>98% by area normalization) .

- FT-IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and aryl ether bands (~1240 cm⁻¹) .

What strategies resolve contradictions in reported solubility data for this compound across solvent systems?

Q. (Advanced)

- Polymorph Screening : Use DSC to identify crystalline forms with varying solubility profiles .

- Standardized Drying : Vacuum-dry samples ≥24 hours to eliminate residual solvent interference .

- Nephelometry : Quantify solubility endpoints in DMSO/water or ethanol/hexane mixtures to validate data .

How can reaction yields be optimized in multi-step syntheses involving this compound?

Q. (Advanced)

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection kinetics .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative by-products .

- Real-Time Monitoring : Employ in-situ IR or LC-MS to terminate reactions at >90% conversion .

What safety protocols are critical when scaling up reactions with this compound?

Q. (Basic)

- Engineering Controls : Use explosion-proof fume hoods for reactions exceeding 10 g scale .

- PPE : Wear nitrile gloves (≥0.11 mm), ANSI Z87.1 goggles, and flame-resistant lab coats .

- Spill Management : Neutralize powder spills with inert adsorbents (vermiculite) and avoid water .

How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Q. (Advanced)

- Reactivity Reduction : The bulky tert-butyl group slows SN2 reactions at the carbamate oxygen.

- Alternative Strategies : Use Mitsunobu conditions (DIAD, PPh3) for esterification without carbamate cleavage .

- Computational Modeling : DFT studies predict transition state energies to guide reagent selection .

What advanced purification methods address persistent impurities in this compound synthesis?

Q. (Advanced)

- Preparative HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) gradients for challenging separations .

- Crystallization Optimization : Use solvent-anti-solvent pairs (e.g., acetone/heptane) to isolate high-purity crystals .

- Ion-Exchange Chromatography : Remove ionic by-products (e.g., unreacted amine) with Dowex resin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.